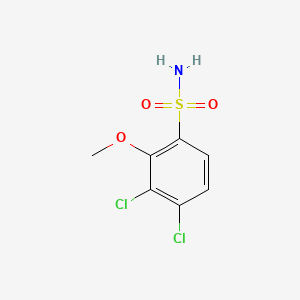

3,4-Dichloro-2-methoxybenzenesulfonamide

Description

The compound N-Butyl-3,4-dichloro-2-methoxybenzenesulfonamide (CAS: 941232-68-4) is a substituted benzenesulfonamide characterized by a dichloro-methoxybenzene core and an N-butyl sulfonamide group. Its molecular formula is C₁₁H₁₅Cl₂NO₃S, with an average mass of 312.205 g/mol and a monoisotopic mass of 311.014970 g/mol . The structural features include:

- 3,4-Dichloro substituents: Enhance lipophilicity and stability.

- N-Butyl chain: Modifies solubility and steric interactions.

Derivatives like N-tert-butyl-3,4-dichloro-2-methoxybenzenesulfonamide (CAS: 873589-01-6) share the same core but differ in alkyl substituents, which may alter physicochemical and biological properties .

Properties

Molecular Formula |

C7H7Cl2NO3S |

|---|---|

Molecular Weight |

256.097 |

IUPAC Name |

3,4-dichloro-2-methoxybenzenesulfonamide |

InChI |

InChI=1S/C7H7Cl2NO3S/c1-13-7-5(14(10,11)12)3-2-4(8)6(7)9/h2-3H,1H3,(H2,10,11,12) |

InChI Key |

PQGJONMSFYMVPE-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Alkyl Derivatives of 3,4-Dichloro-2-methoxybenzenesulfonamide

The N-alkyl chain significantly impacts molecular properties. Key comparisons include:

Key Differences :

- Solubility : The tert-butyl derivative may exhibit lower water solubility due to enhanced hydrophobicity.

Sulfonylurea Herbicides (e.g., Metsulfuron-Methyl)

Sulfonylurea herbicides like metsulfuron-methyl (CAS: 74223-64-6) share a sulfonamide group but incorporate a triazine ring, leading to distinct modes of action :

Key Differences :

- Structural Backbone : Sulfonylureas utilize a triazine-sulfonamide scaffold for acetolactate synthase (ALS) inhibition, whereas the dichloro-methoxybenzenesulfonamide derivatives lack this heterocyclic system, suggesting alternative biological targets.

- Chlorine vs. Triazine : The dichloro-methoxybenzene core may confer greater environmental persistence compared to triazine-based herbicides.

Research Findings and Implications

- Lipophilicity and Bioavailability : The 3,4-dichloro and methoxy groups in the benzenesulfonamide derivatives enhance membrane permeability, making them suitable for systemic agrochemicals .

- Synthetic Versatility : The N-alkyl chain allows for modular optimization of solubility and target engagement, as seen in the tert-butyl vs. n-butyl variants .

- Divergent Applications : While sulfonylureas are established herbicides, the dichloro-methoxybenzenesulfonamide derivatives may serve as precursors for fungicides or insecticides, though specific data on efficacy are absent in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.